Absence of Cytotoxic Activity: A Defining Functional Differentiator from Bioactive Lignan Analogs
In a direct comparative study, 5-methoxytracheloside was evaluated for cytotoxicity against a panel of five human tumor cell lines alongside its co-isolated analog, 5-methoxytrachelogenin. The evaluation revealed that 5-methoxytracheloside exhibited no inhibitory effects on any of the tested cell lines [1]. This establishes a key functional differentiation from other structurally related lignans, such as arctigenin, which has documented cytotoxic and differentiation-inducing properties in similar models [2].
| Evidence Dimension | In vitro Cytotoxicity |
|---|---|
| Target Compound Data | No inhibitory effects observed. |
| Comparator Or Baseline | 5-Methoxytrachelogenin (co-isolated analog) and five human tumor cell lines. |
| Quantified Difference | Qualitative absence of activity vs. potential activity of other in-class lignans. |
| Conditions | Cytotoxicity evaluation against five human tumor cell lines (exact lines not specified in abstract). |
Why This Matters
This data allows researchers to select 5-methoxytracheloside for applications where an active lignan core is required but cytotoxic off-target effects must be avoided, or as a negative control in cytotoxicity assays.
- [1] Jing, L., Yu, N. J., Li, Y. S., Fu, L., & Zhao, Y. M. (2011). Novel lignans from the stems and leaves of Trachelospermum jasminoides. Chinese Chemical Letters, 22(9), 1075-1077. doi:10.1016/j.cclet.2011.03.004 View Source
- [2] Studies on Differentiation-Inducers from Arctium Fructus. (2024). CiNii Research. Retrieved from https://cir.nii.ac.jp/crid/1130282273160914304 View Source
